

Application Notes and Protocols for the Activation of Formyl-D-phenylglycine

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Compound of Interest

Compound Name: *Formyl-D-phenylglycine*

Cat. No.: *B083756*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl-D-phenylglycine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other molecules can impart unique conformational properties and enhance metabolic stability. The critical step for its use in synthesis is the activation of its carboxyl group to facilitate amide bond formation. However, a significant challenge associated with phenylglycine derivatives is their high propensity for racemization at the α -carbon, especially under basic conditions or during the activation process.^{[1][2][3]} This phenomenon necessitates a careful selection of activation methods and reaction conditions to maintain the stereochemical integrity of the final product.

These application notes provide a comprehensive overview of common techniques for activating the carboxyl group of **Formyl-D-phenylglycine**, detailed experimental protocols, and a comparison of their effectiveness. The information is tailored for professionals engaged in peptide synthesis, peptidomimetic design, and drug discovery.

Data Presentation: Comparison of Carboxyl Activation Techniques

The choice of coupling reagent is paramount for achieving high yields while minimizing the risk of racemization. The following tables summarize quantitative data extrapolated from studies on

sterically hindered and racemization-prone amino acids, such as N-protected phenylglycine derivatives.^[4]

Table 1: Performance of Common Coupling Reagents

Coupling Reagent/Method	Class	Expected Yield (%)	Racemization Risk	Key Considerations
HATU / DIPEA	Aminium Salt	95 - 99	Low to Moderate	Highly efficient for sterically hindered couplings with rapid kinetics. [4] [5]
HBTU / DIPEA	Aminium Salt	90 - 98	Low to Moderate	A reliable and cost-effective alternative to HATU, though slightly less reactive. [4]
PyBOP / DIPEA	Phosphonium Salt	90 - 97	Low to Moderate	Efficacy is similar to HBTU; byproducts are considered less hazardous than those from BOP. [4]
DIC / OxymaPure®	Carbodiimide	92 - 97	Very Low	OxymaPure® is an excellent additive for suppressing racemization and is a safer alternative to HOBr. [4]
EDC / HOBr	Carbodiimide	90 - 95	Low	A classic and effective method for minimizing racemization. [4]

Conversion to Acid Chloride	Acid Halide	>95 (formation)	High (during coupling)	[6] HOBr has safety concerns. The acyl chloride is highly reactive but requires careful handling and control of the subsequent coupling step to prevent racemization.[7]
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Table 2: Reagent Concentrations for Solid-Phase Peptide Synthesis (SPPS)

Reagent	Equivalents (relative to resin capacity)	Purpose
Formyl-D-phenylglycine	3.0	Amino acid to be coupled
Coupling Reagent (e.g., HATU, HBTU)	2.9 - 3.0	Carboxyl group activation
Base (e.g., DIPEA, NMM)	6.0	Activation and neutralization
Additive (e.g., OxymaPure®, HOBr)	3.0	Improve efficiency and reduce racemization

Experimental Protocols

The following are detailed protocols for the most effective and commonly used methods for activating the carboxyl group of **Formyl-D-phenylglycine** for subsequent coupling reactions.

Protocol 1: Solution-Phase Coupling via Carbodiimide Activation (EDC/HOBr)

This protocol is suitable for coupling **Formyl-D-phenylglycine** to an amino acid ester in a solution phase.

Materials:

- **Formyl-D-phenylglycine** (1.0 eq)
- Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)^[6]
- 1-Hydroxybenzotriazole (HOBt) (1.2 eq)^[6]
- N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralization)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Saturated sodium bicarbonate solution
- 1M Hydrochloric acid
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask, dissolve the amino acid ester hydrochloride in anhydrous DCM.
- Add DIPEA to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
- Add **Formyl-D-phenylglycine** and HOBt to the solution and stir until fully dissolved.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add EDC portion-wise to the cooled solution. Maintain the temperature at 0 °C during addition.
- Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, dilute the reaction mixture with additional DCM.
- Wash the organic phase sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.^[6]
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude dipeptide product.
- Purify the product using column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling via Onium Salt Activation (HATU)

This protocol describes the incorporation of **Formyl-D-phenylglycine** onto a resin-bound peptide using HATU, a highly efficient coupling reagent.^[8]

Materials:

- Fmoc- or Boc-deprotected peptide-resin (1.0 eq)
- **Formyl-D-phenylglycine** (3.0 eq)
- HATU (2.9 eq)^[4]
- DIPEA (6.0 eq)^[4]
- Anhydrous DMF

Procedure:

- Swell the deprotected peptide-resin in anhydrous DMF for 30 minutes.
- In a separate vessel, dissolve **Formyl-D-phenylglycine** and HATU in anhydrous DMF.
- Add DIPEA to the amino acid solution and allow it to pre-activate for 5-10 minutes. The solution will typically change color.
- Drain the DMF from the swollen resin.

- Add the activated **Formyl-D-phenylglycine** solution to the resin.
- Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of phenylglycine, a longer coupling time or a second coupling (double coupling) may be required.[9]
- Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test for a free primary amine).
- Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
- Dry the resin under vacuum.

Protocol 3: Activation via Conversion to Acid Chloride

This method involves converting the carboxylic acid to a highly reactive acyl chloride, which can then be coupled to an amine. This protocol must be performed under strictly anhydrous conditions.

Materials:

- D-(-)-phenylglycine (1.0 eq) (Note: The formyl protection would be applied in a separate step, typically before or after this activation, depending on the overall synthetic strategy. This protocol is for the core amino acid.)
- Thionyl chloride (SOCl_2) or Phosphorus pentachloride (PCl_5) (1.1 - 1.5 eq)[7][10]
- Anhydrous non-chlorinated solvent (e.g., toluene, p-xylene)[7]
- Dry hydrochloric acid gas (for hydrochloride salt formation)

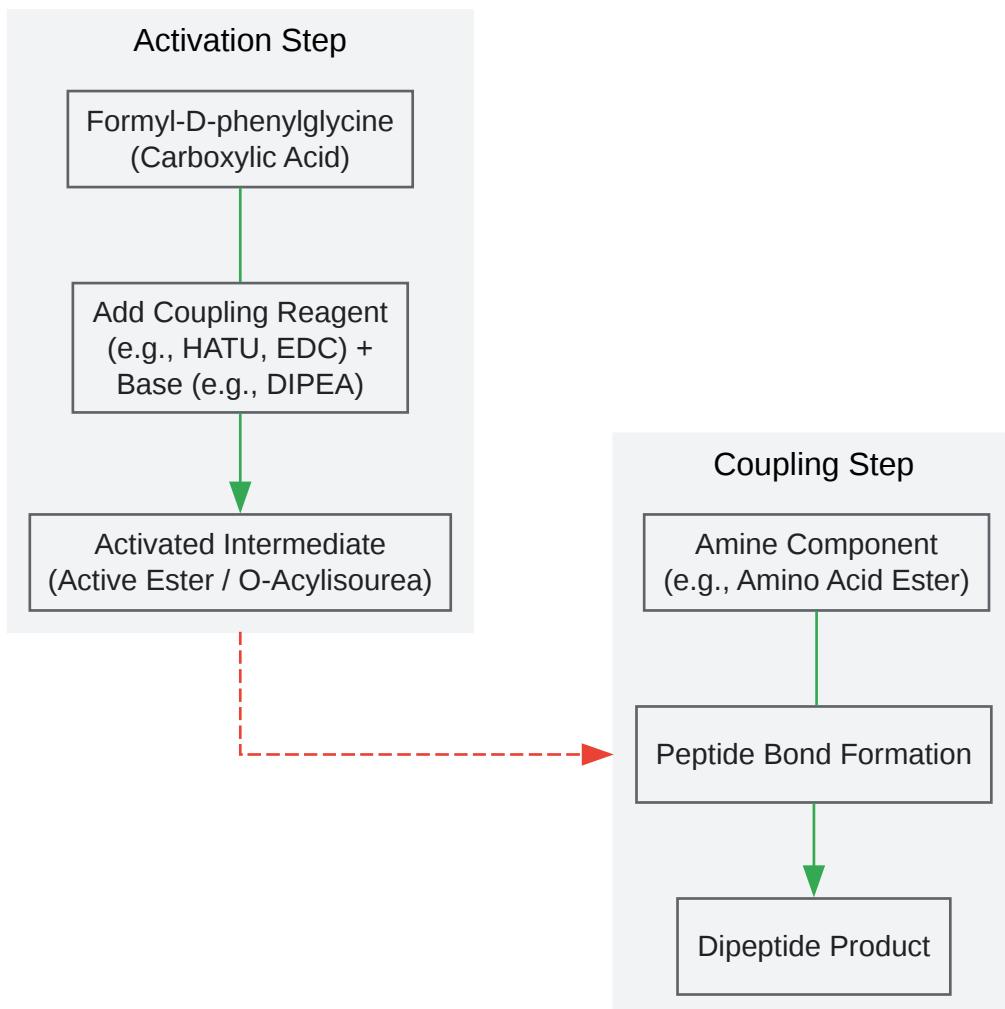
Procedure:

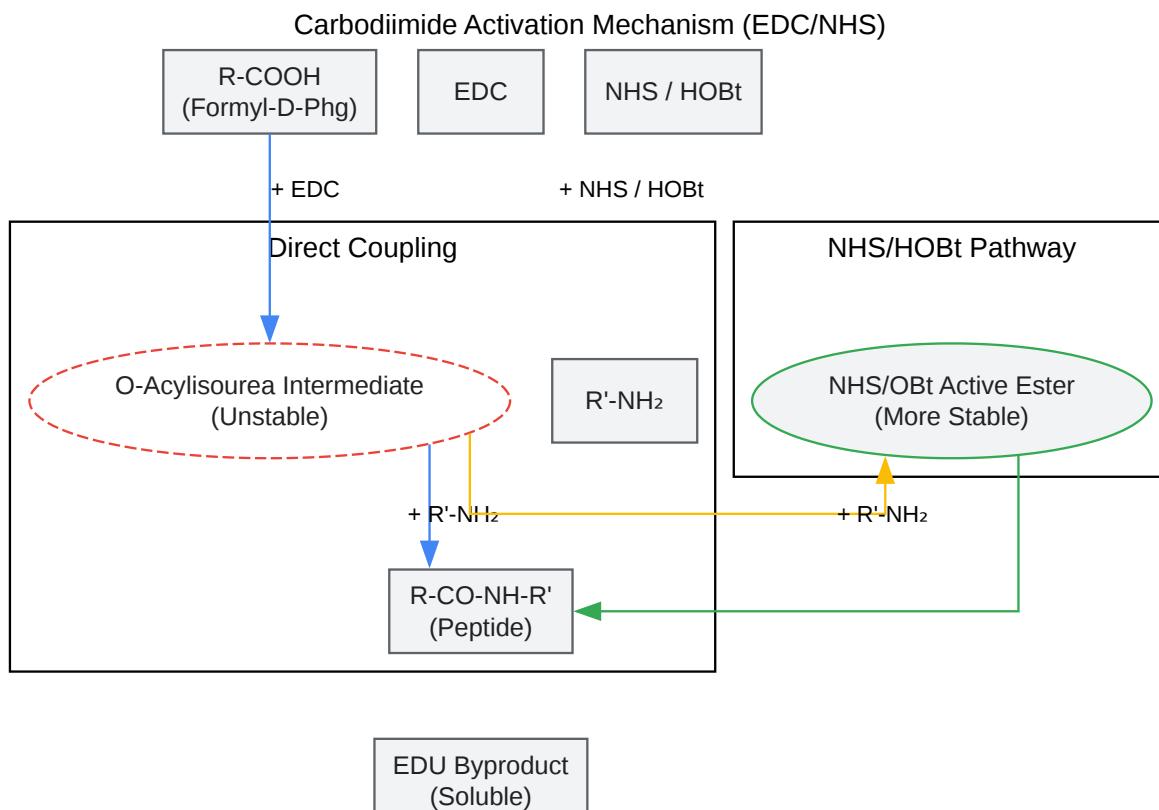
- Suspend D-(-)-phenylglycine in the chosen anhydrous solvent in a flask equipped with a stirrer and a gas inlet.

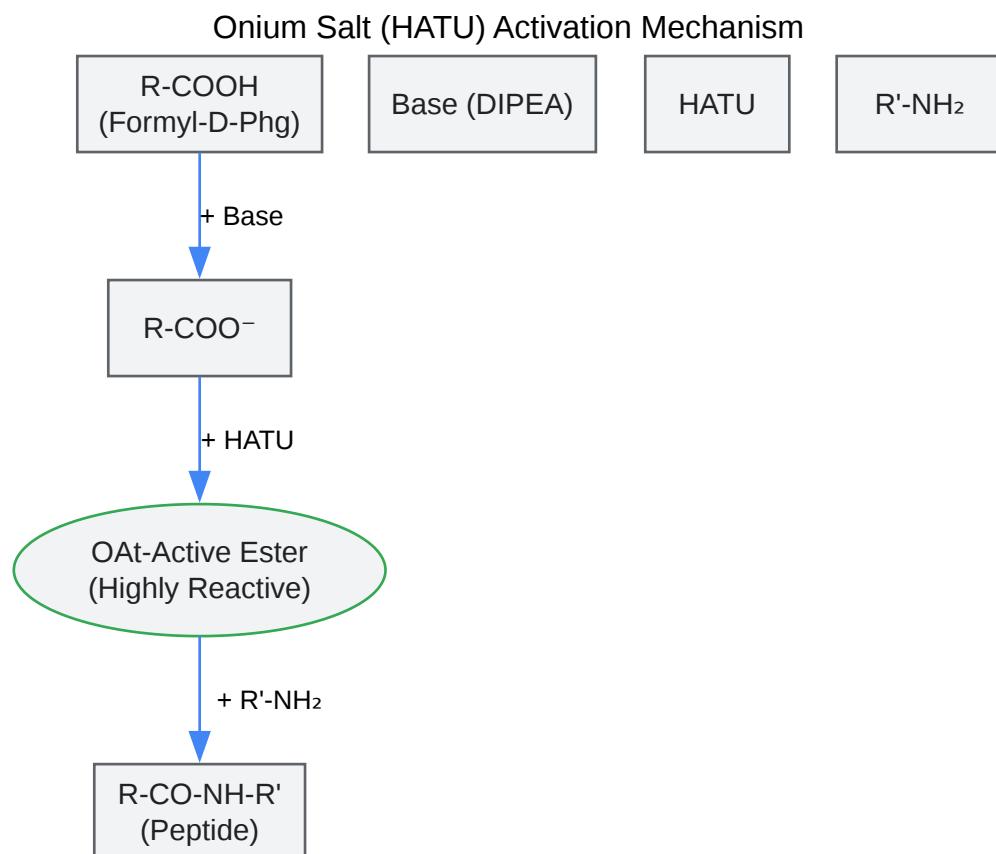
- Bubble dry hydrochloric acid gas through the suspension for approximately 1 hour at 25 °C to form the D-(-)-phenylglycine hydrochloride salt.[7]
- Cool the suspension to the desired reaction temperature (e.g., 23 °C).
- Carefully add the chlorinating agent (e.g., PCl_5 or SOCl_2). The reaction is exothermic and may release HCl gas. Ensure proper ventilation and trapping of acidic gases.
- Stir the mixture for 2-15 hours at a controlled temperature (e.g., 10-40 °C).[10]
- The resulting crystalline D-(-)-phenylglycine chloride hydrochloride is a solid. Isolate the product by filtration under an inert atmosphere.
- Wash the crystals with the anhydrous solvent and dry under vacuum.
- The highly reactive acid chloride is typically used immediately in the subsequent coupling reaction by dissolving it in an anhydrous solvent and adding it slowly to a cooled solution of the amine component and a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to neutralize the HCl generated during the coupling.

Mandatory Visualizations

General Workflow for Carboxyl Group Activation







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